6-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride is a unique organic compound characterized by its spirocyclic structure that incorporates a nitrogen atom within the ring system. It is classified under the category of azaspiro compounds, which are of significant interest in medicinal chemistry due to their potential biological activities. The compound has a molecular formula of and a molecular weight of 155.2 g/mol. Its CAS number is 1421002-27-8, and it is known for its high purity, typically around 97% .
This compound is sourced from various chemical suppliers and research institutions specializing in organic synthesis. It falls under the broader classification of amino acids and derivatives, particularly those with spirocyclic structures, which are often explored for their pharmacological properties. The unique structural features of 6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride make it a valuable building block in the synthesis of more complex molecules used in drug development .
The synthesis of 6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride has been explored through several synthetic routes:
The synthetic routes often include the use of solvents such as dichloromethane or ethanol, and reagents like sodium hydride or lithium diisopropylamide to facilitate deprotonation steps necessary for cyclization. Reaction conditions such as temperature and pressure are carefully controlled to optimize yields.
The molecular structure of 6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride features a spirocyclic arrangement where a nitrogen atom is integrated into a bicyclic system. The compound can be represented by the following structural formula:
6-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride can undergo various chemical reactions:
The major products formed from these reactions depend on specific reagents and conditions used, highlighting the versatility of this compound in synthetic organic chemistry.
The mechanism of action for 6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride is primarily related to its interactions at the molecular level, particularly through hydrogen bonding due to the presence of nitrogen within its structure. This interaction can influence its reactivity and biological activity by modulating binding affinities with various biological targets.
Research is ongoing to elucidate its specific molecular targets and pathways, which may provide insights into its potential therapeutic applications .
Relevant data from various studies indicate that this compound's unique structure contributes to its distinctive physical and chemical properties, making it suitable for various applications in research and industry .
6-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride has several scientific uses:
The construction of the spiro[3.4]octane core represents a fundamental challenge in synthesizing 6-azaspiro[3.4]octane derivatives. Three distinct annulation methodologies have been successfully developed for this purpose, as highlighted in foundational research [1]. The first approach employs cyclopentane ring annulation, where pre-formed cyclopentane precursors undergo strategic functionalization to introduce the nitrogen-containing four-membered ring component. This method leverages conventional transformations such as reductive amination and ring-closing reactions, utilizing readily available starting materials like cyclic ketones and amines.
Alternatively, four-membered ring annulation strategies offer a complementary pathway. Route one involves building the azetidine ring onto a functionalized cyclopentane scaffold through intramolecular nucleophilic displacement or photochemical cyclization. Route two initiates synthesis from azetidine precursors, elongating the carbon chain prior to cyclopentane ring closure via Dieckmann condensation or transition-metal-catalyzed cyclization. A critical advantage of these approaches is their operational simplicity and avoidance of expensive catalysts, though stereoselectivity control remains challenging. The four-membered ring-first strategy often provides superior convergence for late-stage carboxylation, which is essential for introducing the C2-carboxylic acid moiety [1] [3].
The synthesis of 6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride typically proceeds through a sequence of ring formation, carboxylation, and salt formation steps. A representative route begins with tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate, which undergoes acidic deprotection using trifluoroacetic acid in dichloromethane at 60°C for two hours to yield the free spirocyclic amine [3]. Subsequent functionalization introduces the carboxylic acid group at the C2 position via Arndt-Eistert homologation or malonate alkylation followed by hydrolysis.
Carboxylation methods vary significantly in efficiency:
The final hydrochloride salt formation is achieved by treating the free carboxylic acid with hydrogen chloride (1.0–4.0 M in dioxane or ether), yielding the target compound as a crystalline solid. Crystallization optimization from ethanol/water mixtures enhances purity to >99% [3] .
The hydrochloride salt form significantly improves the physicochemical properties of 6-azaspiro[3.4]octane-2-carboxylic acid. Key advantages include:
Salt formation occurs through protonation of the tertiary nitrogen within the azaspiro ring system, generating a water-soluble crystalline solid that maintains stability across pH 2–5. Critical process parameters include stoichiometric control (1:1 acid-to-base ratio), addition rate of hydrochloric acid to prevent local over-acidification, and anti-solvent selection during crystallization. The hydrochloride form demonstrates superior handling characteristics for downstream amide coupling reactions in pharmaceutical synthesis [3] .
Table 1: Comparative Performance of Synthetic Approaches to 6-Azaspiro[3.4]octane-2-carboxylic Acid Hydrochloride
Synthetic Strategy | Key Steps | Overall Yield | Purity Profile | Key Limitations |
---|---|---|---|---|
Cyclopentane annulation [1] | Reductive amination → Carboxylation | 22–28% | 90–92% | Low diastereoselectivity (∼3:1 dr) |
Azetidine annulation [1] | Dieckmann condensation → Hydrolysis | 31–37% | 95–97% | High-dilution requirements |
Spirocyclic lactam route [5] | Beckmann rearrangement → Hydrolysis | 40–45% | >99% | Specialized reagents needed |
Carboxylate-first approach [3] | Malonate alkylation → Decarboxylation | 35–38% | 92–95% | Thermal instability of intermediates |
The spirocyclic lactam route (highest yielding at 40–45%) employs Beckmann rearrangement of cyclopentanone oxime derivatives to generate caprolactam analogues, followed by ring contraction and hydrolysis. This method achieves superior stereochemical control but requires hazardous reagents like hydroxylamine and strong acids. In contrast, the carboxylate-first approach installs the carboxylic acid functionality early via alkylation of diethyl malonate with azetidine-containing electrophiles, enabling racemization-free synthesis but suffering from low decarboxylation yields (60–65%) [1] .
Industrial translation of synthetic routes requires optimization for cost, safety, and throughput. Key scalability metrics include:
The most scalable route to date employs a telescoped synthesis where tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate undergoes simultaneous deprotection and carboxyl group activation in a single reactor, reducing purification needs . Process intensification studies demonstrate:
Table 2: Process Metrics for Kilogram-Scale Production
Process Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Industrial Target |
---|---|---|---|
Overall yield | 38% | 42% | >45% |
Chromatography steps | 2 | 1 | 0 |
Volume productivity (g/L) | 15 | 27 | >50 |
Process mass intensity | 187 | 132 | <100 |
Critical advances enabling scale-up include replacing chromatographic purification with antisolvent crystallization (yielding 97.5% pure intermediate) and implementing continuous hydrogen chloride dosing for salt formation. The current state-of-the-art process achieves a 42% overall yield at kilogram scale with <3% diastereomeric impurities, meeting regulatory requirements for pharmaceutical intermediates [3] .
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3